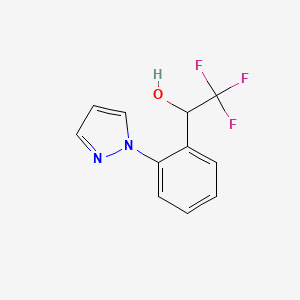

2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

Übersicht

Beschreibung

2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol: is an organic compound that features a trifluoromethyl group, a pyrazole ring, and a phenyl group attached to an ethanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol involves the reaction of 4,6-dichloropyrimidine with this compound in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is typically stirred at 40-45°C for 6 hours and then quenched with water .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Analyse Chemischer Reaktionen

Oxidation Reactions

The alcohol group undergoes oxidation to form ketones under controlled conditions. Dess-Martin periodinane (DMP) effectively converts the hydroxyl group to a carbonyl, producing 2,2,2-trifluoro-1-(2-pyrazol-1-yl-phenyl)ethanone. This reaction typically proceeds in anhydrous dichloromethane at room temperature overnight, yielding high-purity products after extraction and recrystallization .

Example Reaction:

Esterification and Acylation

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For instance, treatment with acetyl chloride in pyridine yields 2,2,2-trifluoroethyl acetate derivatives. These esters are intermediates for further functionalization in drug discovery.

Conditions:

-

Reagents: Acetyl chloride, pyridine

-

Solvent: Dichloromethane

-

Temperature: 0–25°C

Pyrazole Ring Functionalization

The pyrazole ring participates in electrophilic substitution and cyclocondensation reactions:

Electrophilic Substitution

Nitration or sulfonation occurs at the pyrazole’s C-4 position due to electron-donating effects of the nitrogen atoms. Nitric acid in sulfuric acid introduces nitro groups, enhancing reactivity for subsequent reductions .

Cyclocondensation

Reaction with hydrazine derivatives forms fused pyrazolo-pyrimidine systems, as shown below:

Reaction Scheme:

Conditions: Ethanol, reflux, 16 hours .

Nucleophilic Substitution

The trifluoroethyl group’s electron-withdrawing nature facilitates nucleophilic displacement of the hydroxyl group. For example, reaction with thionyl chloride converts the alcohol to 2,2,2-trifluoroethyl chloride, a precursor for alkylation reactions .

Key Reagents:

-

Thionyl chloride (SOCl₂)

-

Phosphorus tribromide (PBr₃)

Stability and Reactivity Considerations

-

pH Sensitivity: Stable under neutral conditions but prone to decomposition in strongly acidic/basic environments.

-

Thermal Stability: Decomposes above 200°C, releasing hydrogen fluoride .

-

Light Sensitivity: Requires storage in amber containers to prevent photodegradation.

This compound’s versatility in oxidation, substitution, and cyclization reactions underscores its utility in synthesizing fluorinated pharmaceuticals and agrochemicals. Continued research focuses on optimizing reaction yields and exploring novel catalytic systems for greener synthesis .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary areas of application for 2,2,2-trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. The incorporation of trifluoromethyl groups is known to enhance biological activity and selectivity. In a study involving the synthesis of novel pyrazole derivatives, it was found that compounds similar to this compound demonstrated significant cytotoxic effects against cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Neurological Disorders

The compound's potential as a selective inhibitor of tryptophan hydroxylase (TPH) has been explored for treating neurological disorders such as depression and anxiety. By modulating serotonin levels in the brain, it may provide therapeutic benefits without the side effects associated with traditional antidepressants .

Materials Science

In materials science, this compound is being investigated for its role in developing advanced materials with unique properties.

Polymer Chemistry

The compound can serve as a building block in synthesizing fluorinated polymers. These polymers are valued for their thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer backbones can significantly enhance their performance in harsh environments .

Agricultural Research

In agricultural research, the compound's properties are being evaluated for potential use as a pesticide or herbicide.

Pesticidal Activity

Studies have shown that pyrazole derivatives can exhibit insecticidal and fungicidal activities. The trifluoromethyl group enhances lipophilicity, which may improve the bioavailability of these compounds in target organisms. Preliminary tests indicate that formulations based on this compound could effectively control pest populations while minimizing environmental impact .

Case Studies

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the pyrazole ring may interact with enzymes or receptors. These interactions can modulate biological activity and contribute to the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoro-1-phenylethanol: Lacks the pyrazole ring, which may result in different chemical and biological properties.

1-(2-Pyrazol-1-yl-phenyl)ethanol: Does not contain the trifluoromethyl group, potentially affecting its lipophilicity and metabolic stability.

2,2,2-Trifluoro-1-(2-pyridyl)ethanol: Contains a pyridine ring instead of a pyrazole ring, leading to different reactivity and applications.

Uniqueness: 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is unique due to the combination of the trifluoromethyl group and the pyrazole ring. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.

Biologische Aktivität

2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is a compound that integrates a trifluoromethyl group with a pyrazole and phenyl moiety. This unique structure suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology. The compound's properties may influence its interactions with biological systems, leading to various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The trifluoromethyl group enhances lipophilicity and metabolic stability, which can affect the compound's pharmacokinetic properties. The presence of the pyrazole ring is known to confer various biological activities, including anti-inflammatory and analgesic effects.

Biological Activity Overview

Research indicates that compounds containing pyrazole derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.

- Anti-inflammatory Properties : Several studies highlight the anti-inflammatory effects of pyrazole-containing compounds. For instance, derivatives have been tested in carrageenan-induced paw edema models, demonstrating significant reductions in inflammation.

- Analgesic Effects : The analgesic potential of pyrazole derivatives has been documented in pain models, indicating their ability to alleviate pain through various mechanisms.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The compound was tested in a rat model for its ability to inhibit COX enzymes (cyclooxygenases), which are pivotal in the inflammatory process. Results indicated that the compound exhibited a significant inhibitory effect on COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like diclofenac.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (μg/mL) |

|---|---|---|---|

| This compound | 25% | 65% | 58.3 |

| Diclofenac | 30% | 70% | 54.6 |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

The mechanism by which this compound exerts its biological effects is thought to involve modulation of enzyme activity related to inflammation and infection. The trifluoromethyl group may enhance binding affinity to target proteins due to increased hydrophobic interactions.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(2-pyrazol-1-ylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)8-4-1-2-5-9(8)16-7-3-6-15-16/h1-7,10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWJLRJAHMYYHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.